Pseudothymidine

概要

説明

5-メチル-2'-デオキシプセウドウリジンは、ヌクレオシドおよびヌクレオチドアナログとして知られる有機化合物のクラスに属するヌクレオシドアナログです。これらの化合物は、天然に存在するヌクレオシドおよびヌクレオチドと構造的に類似していますが、安定性と機能性を高めるために修飾されています。

準備方法

合成経路と反応条件

5-メチル-2'-デオキシプセウドウリジンの合成は、一般的にヌクレオシド2'-デオキシリボシル転移酵素の使用を伴います。 これらの酵素は、ドナーヌクレオシドからのデオキシリボシル部分のアクセプター塩基への転移を触媒し、目的のヌクレオシドアナログが生成されます 。反応条件には、酵素の活性と安定性を確保するために、適切な緩衝液系、最適なpH、温度が含まれることがよくあります。

工業的製造方法

5-メチル-2'-デオキシプセウドウリジンの工業的製造には、ヌクレオシド2'-デオキシリボシル転移酵素を発現する遺伝子組み換え微生物を用いた生物触媒プロセスが含まれる場合があります。 これらのプロセスは効率的かつスケーラブルになるように設計されており、高純度で高収率で化合物を大量生産することができます .

化学反応の分析

反応の種類

5-メチル-2'-デオキシプセウドウリジンは、次のようなさまざまな化学反応を起こします。

酸化: 化合物は酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応用のさまざまな求核剤が含まれます。 温度、pH、溶媒などの反応条件は、実行される特定の反応に基づいて最適化されます .

形成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は、ヒドロキシル化またはカルボキシル化された誘導体を生成することができ、置換反応は、さまざまな修飾されたヌクレオシドを生成することができます .

科学的研究の応用

5-メチル-2'-デオキシプセウドウリジンは、次のような科学研究においていくつかの用途があります。

化学: より複雑なヌクレオシドアナログの合成のためのビルディングブロックとして使用されます。

生物学: 化合物は、核酸の構造と機能の研究、および核酸ベースの治療薬の開発に使用されています。

作用機序

5-メチル-2'-デオキシプセウドウリジンの作用機序は、核酸への取り込みを含み、そこで通常の塩基対形成と核酸の安定性を妨げる可能性があります。 この破壊は、核酸の複製と転写を阻害し、癌などの急速な細胞増殖を伴う疾患の治療のための潜在的な治療薬になります .

6. 類似の化合物との比較

類似の化合物

類似の化合物には、次のような他のヌクレオシドアナログが含まれます。

- 5-メチル-2'-デオキシシチジン

- 5-ヒドロキシメチル-2'-デオキシウリジン

- 5-ホルミル-2'-デオキシシチジン

独自性

5-メチル-2'-デオキシプセウドウリジンは、他のヌクレオシドアナログと比較して、安定性と機能性を高める特定の構造修飾により、ユニークです。 核酸に組み込まれてその通常の機能を妨げる能力は、科学研究と治療用途に特に価値があります .

類似化合物との比較

Similar Compounds

Similar compounds include other nucleoside analogues such as:

- 5-Methyl-2’-Deoxycytidine

- 5-Hydroxymethyl-2’-Deoxyuridine

- 5-Formyl-2’-Deoxycytidine

Uniqueness

5-Methyl-2’-Deoxypseudouridine is unique due to its specific structural modifications, which enhance its stability and functionality compared to other nucleoside analogues. Its ability to be incorporated into nucleic acids and disrupt their normal function makes it particularly valuable for scientific research and therapeutic applications .

特性

IUPAC Name |

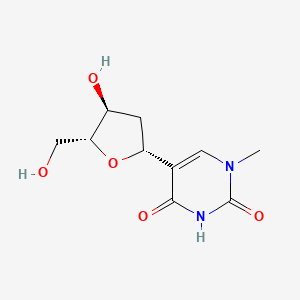

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDJRICBYOAHBZ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65358-15-8 | |

| Record name | 5-methyl-2'-deoxypseudouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。